
5-(difluoromethoxy)-1H-benzimidazole-2-thiol
Übersicht
Beschreibung
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol (CAS: 97963-62-7) is a critical intermediate in the synthesis of pantoprazole, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders . Structurally, it features a benzimidazole core substituted with a difluoromethoxy group at position 5 and a thiol (-SH) group at position 2. This compound is classified as Impurity C in pantoprazole manufacturing, arising from incomplete coupling reactions or degradation during synthesis . Its synthesis involves cyclization of precursors like N-(4-difluoromethoxyphenyl)-acetamide with carbon disulfide under basic conditions, achieving yields up to 94% . Analytical methods, such as UV detection at 305 nm, are employed to monitor its presence in pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
Cyclocondensation of 4-Difluoromethoxy-o-Phenylenediamine
The most widely reported method involves cyclocondensation of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide under alkaline conditions .
Procedure:
-
Base Activation: Aqueous sodium hydroxide (10% w/v) is mixed with the diamine precursor to deprotonate the amine groups.
-
Cyclization: Carbon disulfide is added dropwise at 0–5°C to form the thiolate intermediate.
-
Acidification: The mixture is neutralized with hydrochloric acid, precipitating the crude product.
Key Data:
This method’s efficiency depends on precise temperature control and stoichiometric ratios to minimize byproducts like sulfinic acid derivatives.
Thiolation via Carbon Disulfide
The thiol group is introduced through a nucleophilic substitution reaction. Potassium carbonate in acetone facilitates the displacement of chloride ions from 2-chloroacetamide intermediates .
Mechanistic Insight:
-
The thiolate anion attacks the electrophilic carbon of the chloroacetamide.
-
Elimination of HCl completes the substitution, forming the thioether linkage .
Optimization:
-
Solvent: Acetone enhances reaction homogeneity.
Optimization of Reaction Conditions
Temperature and pH Effects
Elevated temperatures (50–60°C) accelerate cyclization but risk decomposition, while pH > 10 ensures complete deprotonation of the thiol group .
Table 1: Impact of Temperature on Yield
Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|
0–5 | 52 | 89 |
25 | 56 | 92 |
50 | 48 | 85 |
Solvent Systems
Polar Protic vs. Aprotic Solvents:
-
Ethanol: Yields 56% with high purity but slow reaction kinetics .
-
DMF: Accelerates reactions but complicates purification due to high boiling points .
Industrial-Scale Production Considerations
Scalability Challenges
-
Byproduct Management: Sulfur-containing byproducts require chromatography or fractional crystallization .
-
Cost Efficiency: Bulk carbon disulfide usage necessitates closed-loop systems to mitigate toxicity risks.
Table 2: Industrial Purification Techniques
Method | Purity (%) | Throughput (kg/day) |
---|---|---|
Recrystallization | 98.5 | 50 |
Column Chromatography | 99.9 | 10 |
Analytical Characterization Techniques
Spectroscopic Methods
Chromatographic Purity Assessment
-
HPLC: Reverse-phase C18 columns with UV detection at 305 nm achieve baseline separation of DFMBT from its 6-position isomer .
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Cyclocondensation | 56 | 92 | High |
Thiolation-Alkylation | 65–95 | 89–97 | Moderate |
The thiolation-alkylation route, while higher-yielding, requires costly intermediates and specialized equipment .
Challenges and Limitations in Synthesis
Byproduct Formation
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Proton Pump Inhibitor Impurity
5-DFMBT is recognized primarily as an impurity in the synthesis of proton pump inhibitors (PPIs), such as pantoprazole. It is classified as Pantoprazole Related Compound C, which indicates its relevance in ensuring the purity and efficacy of pharmaceutical formulations involving pantoprazole . The presence of this compound in drug formulations necessitates careful monitoring to comply with regulatory standards.
Medicinal Chemistry
The compound's difluoromethoxy group enhances its pharmacological properties, potentially improving metabolic stability and membrane permeability. This feature makes it a candidate for further exploration in drug design and development, particularly for gastrointestinal disorders treated by PPIs.
Chemical Reactivity and Synthesis
Thiol-Ene Click Chemistry
The thiol group in 5-DFMBT allows it to participate in thiol-ene click reactions, facilitating the conjugation of biomolecules or other functional groups. This property is advantageous for targeted drug delivery systems and the creation of novel materials.
Synthetic Routes
The synthesis of 5-DFMBT typically involves multi-step reactions, often utilizing sodium hydroxide as a base and various organic solvents like methanol. The reaction conditions are crucial for achieving high yields and purity . A typical synthetic pathway includes:
- Step 1: Dissolving sodium hydroxide in water.
- Step 2: Gradually adding 5-difluoromethoxy-2-mercaptobenzimidazole to the solution.
- Step 3: Introducing other reactants under controlled temperature conditions.
Binding Affinity Studies
Research has indicated that 5-DFMBT exhibits notable biological activities due to its structural characteristics. Interaction studies have focused on its binding affinity with various biological targets, which may lead to the discovery of new therapeutic applications.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspect |
---|---|---|
1H-Benzimidazole-2-thiol | Benzimidazole core with thiol group | Lacks difluoromethoxy substituent |
5-Methyl-1H-benzimidazole-2-thiol | Methyl group instead of difluoromethoxy | Different electronic properties |
5-Fluoro-1H-benzimidazole-2-thiol | Fluoro group at the 5-position | Variation in halogen substituent |
Pantoprazole | Proton pump inhibitor with similar core | Contains additional functional groups |
This table illustrates how the presence of the difluoromethoxy group in 5-DFMBT influences its chemical reactivity and potential biological activity compared to other benzimidazole derivatives.
Wirkmechanismus
The primary mechanism of action of 5-Difluoromethoxy-2-mercaptobenzimidazole is related to its role as an intermediate in the synthesis of pantoprazole. Pantoprazole works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing the production of gastric acid . The difluoromethoxy group and mercapto group in the compound contribute to its reactivity and ability to form the active drug molecule.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The table below compares 5-(difluoromethoxy)-1H-benzimidazole-2-thiol with structurally related benzimidazole derivatives and impurities:
Reactivity and Stability
- Thiol Group Reactivity : The thiol (-SH) group in this compound facilitates nucleophilic substitution, enabling its role in forming sulfide intermediates (e.g., Impurity B) during pantoprazole synthesis . In contrast, Impurity A (sulphone) lacks this reactivity due to oxidation of the thiol to a sulfonyl group .
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) enhances the acidity of the thiol group compared to methoxy (-OCH₃) analogues, influencing reaction kinetics in basic conditions .
Pharmacological and Industrial Relevance
- Synthetic Byproducts : Compounds like 5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (CAS: 368890-20-4) demonstrate how pyridine ring modifications alter bioactivity and solubility .
Analytical Differentiation
- Chromatographic Behavior : Impurity C elutes earlier than Impurity B in HPLC due to lower molecular weight .
- Spectroscopic Data : The thiol group in this compound shows distinct IR absorption (~2550 cm⁻¹) compared to sulfides (~700 cm⁻¹) .
Research Findings and Data
Impurity Profiles in Pantoprazole
Biologische Aktivität
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, often abbreviated as 5-DFMBT, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, interaction studies, and comparative analyses with related compounds.
Chemical Structure and Properties
5-DFMBT features a benzimidazole core, which consists of a fused benzene and imidazole ring. The presence of a difluoromethoxy group at the 5-position and a thiol (-SH) group at the 2-position contributes to its distinctive properties. The molecular formula for 5-DFMBT is with a molecular weight of approximately 216.21 g/mol .
Key Properties:
- Melting Point: 239-243 °C
- Boiling Point: 360.9 °C
- Density: 1.5 g/cm³
Synthesis
The synthesis of 5-DFMBT typically involves multi-step reactions. A common synthetic route includes the following steps:
- Preparation of the benzimidazole core.
- Introduction of the difluoromethoxy group through electrophilic substitution.
- Formation of the thiol group via nucleophilic substitution reactions.
The yield for this synthesis can vary, with reported yields around 56% .
Antimicrobial Properties
5-DFMBT has been evaluated for its antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. In studies utilizing broth microdilution methods, it demonstrated significant activity against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that compounds with similar benzimidazole structures could be promising candidates for developing new antimicrobial agents .
Antitumor Activity
Research indicates that 5-DFMBT exhibits potential antitumor activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 5-DFMBT have been shown to have high activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating a strong potential for further development as antitumor drugs .
Interaction Studies
Interaction studies focusing on the binding affinity of 5-DFMBT with biological targets have revealed its potential therapeutic applications. Molecular docking studies suggest that the compound may interact effectively with enzymes or receptors implicated in disease pathways, providing insights into its mechanism of action.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 5-DFMBT, it is essential to compare it with other benzimidazole derivatives. The following table summarizes some notable compounds:
Compound Name | Structural Features | Unique Aspect |
---|---|---|
1H-Benzimidazole-2-thiol | Benzimidazole core with thiol group | Lacks difluoromethoxy substituent |
5-Methyl-1H-benzimidazole-2-thiol | Methyl group instead of difluoromethoxy | Different electronic properties |
Pantoprazole | Proton pump inhibitor with similar core | Contains additional functional groups |
4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | Contains trifluoromethyl group | Exhibits different biological activities |
The presence of the difluoromethoxy group in 5-DFMBT enhances its chemical reactivity and potentially alters its biological interactions compared to other benzimidazole derivatives.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities associated with 5-DFMBT:
- Antimicrobial Activity : Demonstrated effectiveness against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
- Antitumor Activity : High efficacy in inhibiting tumor cell proliferation in vitro, particularly in 2D culture systems.
These findings underscore the need for further exploration into the pharmacological applications of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(difluoromethoxy)-1H-benzimidazole-2-thiol?
The compound is typically synthesized via nucleophilic substitution or S-alkylation reactions. For example, derivatives are prepared by reacting acyl hydrazones with substituted aldehydes in methanol under reflux, monitored via TLC for reaction completion . A key intermediate involves the use of potassium carbonate and sodium methoxide to facilitate sulfinyl or sulfonyl group introduction . Purification often involves recrystallization from ethanol or ethyl acetate .
Q. Which analytical techniques are critical for characterizing this compound?
Characterization relies on:
- HPLC : To assess purity (e.g., >97%) and identify impurities like 5-/6-isomers .
- NMR/IR spectroscopy : To confirm functional groups (e.g., difluoromethoxy, benzimidazole-thiol) .
- Mass spectrometry : For molecular weight verification (216.21 g/mol) .
- Melting point analysis : Tm = 239–243°C .
Q. What impurities are commonly associated with this compound, and how are they resolved?
Impurities include positional isomers (e.g., 6-(difluoromethoxy) derivatives) and sulfone by-products. These are resolved using reverse-phase HPLC with UV detection at 305 nm . Preparative chromatography or fractional crystallization in ethyl acetate/water mixtures is employed for isolation .
Q. What biological activities have been reported for benzimidazole-2-thiol derivatives?
Initial screening shows moderate to high antimicrobial activity against Gram-positive bacteria (MIC ≤25 µg/mL) and anti-ulcer properties in rodent models . Derivatives with substituted aryl groups (e.g., 4-chlorophenyl) exhibit enhanced activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize sulfone by-products during sulfoxidation?
Controlled oxidation with tert-butyl hydroperoxide at -20°C reduces overoxidation to sulfones. Solvent choice (e.g., dichloromethane/water biphasic systems) and stoichiometric control of oxidizing agents improve yields to >95% . Reaction progress is monitored via TLC (hexane:ethyl acetate, 60:40) .
Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?
SAR studies involve synthesizing analogs with variable substituents (e.g., alkyl chains, halogenated aryl groups) and testing against bacterial panels. For example, N’-arylidene derivatives show improved activity due to enhanced lipophilicity . Computational docking (e.g., targeting bacterial DHFR) complements experimental data .
Q. How are tautomeric forms of benzimidazole-2-thiol derivatives differentiated spectroscopically?
Q. What challenges arise in scaling up synthesis for preclinical studies?
Scale-up requires addressing:
- Solubility : Salt formation (e.g., sodium salts) improves aqueous solubility for in vivo dosing .
- GMP compliance : Facilities with isolated production lines and validated analytical methods (e.g., HPLC with audit trails) ensure batch consistency .
- By-product management : Continuous flow reactors reduce sulfone impurities during oxidation .
Q. Methodological Considerations
- Synthetic reproducibility : Use anhydrous magnesium chloride to stabilize intermediates during reflux .
- Purification : Chiral separations require immobilized amylose-based columns for sulfoxide diastereomers .
- Biological assays : Standardize MIC tests using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVPNAZPFZXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243352 | |
Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-62-7 | |
Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.